molecular formula C10H15N3O3 B2899687 Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate CAS No. 1946818-62-7

Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate

Cat. No. B2899687
CAS RN: 1946818-62-7
M. Wt: 225.248
InChI Key: JUKILDIDNANXNK-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate, also known as EPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. EPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate is not fully understood, but it has been suggested that it acts on various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. This compound has been shown to be relatively non-toxic to mammalian cells and has a high stability under various conditions, making it a suitable compound for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. These limitations can be overcome by modifying the structure of this compound or by using appropriate solvents and controls in experiments.

Future Directions

There are several future directions for the study of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate, including the optimization of its synthesis and the exploration of its potential applications in various fields. In medicinal chemistry, this compound could be further studied for its anti-inflammatory, anti-tumor, and anti-microbial activities, and its potential as a drug candidate could be explored. In agriculture, this compound could be further studied for its potential as a pesticide and herbicide, and its environmental impact could be assessed. In material science, this compound could be further studied for its properties as a chiral auxiliary and as a precursor for the synthesis of other pyrazole derivatives.

Synthesis Methods

The synthesis of Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been achieved through various methods, including the reaction of 3,5-dimethylpyrazole with ethyl 2-bromoacetylpropionate, followed by the reaction with potassium cyanate and ammonium chloride. Another method involves the reaction of ethyl 2-acetyl-3-oxobutanoate with 3,5-dimethylpyrazole and urea in the presence of sodium ethoxide. These methods have been optimized and modified to increase the yield and purity of this compound.

Scientific Research Applications

Ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been studied for its properties as a chiral auxiliary and as a precursor for the synthesis of other pyrazole derivatives.

properties

IUPAC Name

ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-5-13-8(10(15)16-4-2)6-7(12-13)9(11)14/h6H,3-5H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKILDIDNANXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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